molecular formula C12H24ClNO2 B120875 N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride CAS No. 158747-10-5

N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride

Cat. No. B120875
CAS RN: 158747-10-5
M. Wt: 249.78 g/mol
InChI Key: SUTDEUGEHVLMEF-UHFFFAOYSA-N
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Description

“N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride” is a chemical compound with the linear formula C12H24ClNO2 . It can be used as a reagent in the preparation of carbazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H23NO2.ClH/c1-11(2)8-14-12(15-9-11)6-4-10(13-3)5-7-12;/h10,13H,4-9H2,1-3H3;1H . This indicates that the molecule contains a spirocyclic structure, with a nitrogen atom and two methyl groups attached to one of the ring systems.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.78 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 293.3±40.0 °C at 760 mmHg, and a flash point of 122.4±16.8 °C .

Scientific Research Applications

Environmental Science

This compound could be studied for its environmental impact, such as its biodegradability or its interaction with other chemicals in the ecosystem. Understanding its behavior can inform safer chemical design practices.

Each application area presents a unique opportunity to leverage the chemical properties of 4-(Methylamino)cyclohexanone 2,2-dimethyltrimethylene ketal hydrochloride for advancing scientific knowledge and developing new technologies. The compound’s versatility underscores its potential across various fields of research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-11(2)8-14-12(15-9-11)6-4-10(13-3)5-7-12;/h10,13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTDEUGEHVLMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(CC2)NC)OC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584077
Record name N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride

CAS RN

158747-10-5
Record name N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride
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N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride
Reactant of Route 3
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride
Reactant of Route 4
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride
Reactant of Route 5
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride
Reactant of Route 6
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride

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